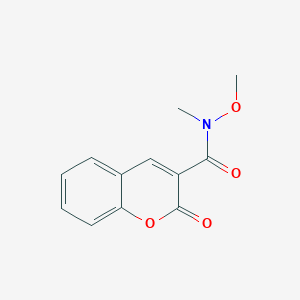

N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide

Description

N-Methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is a coumarin derivative characterized by a 2-oxo-2H-chromene (coumarin) core substituted at the 3-position with a carboxamide group bearing N-methoxy and N-methyl substituents. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This compound belongs to a broader class of 2-oxo-2H-chromene-3-carboxamides, where structural modifications at the carboxamide moiety and chromene ring significantly influence physicochemical properties and bioactivity.

Properties

IUPAC Name |

N-methoxy-N-methyl-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-13(16-2)11(14)9-7-8-5-3-4-6-10(8)17-12(9)15/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAZBWVLKHNCJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC2=CC=CC=C2OC1=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate, catalyzed by trifluoroacetic acid (CF3COOH). The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide are not extensively documented, the general approach involves large-scale synthesis using the aforementioned Knoevenagel condensation reaction. The process is scaled up by optimizing reaction parameters such as temperature, solvent, and catalyst concentration to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

- Preparation of Starting Material : The synthesis begins with the formation of 2H-chromene derivatives.

- Amidation Reaction : The chromene derivative undergoes an amidation reaction with N-methylamine to yield the desired carboxamide.

The compound is characterized by its unique structure, which includes a methoxy group and a carboxamide functional group, contributing to its biological activity.

Biological Activities

N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

- Colon Cancer : Effective against CaCo-2 cell lines.

- Lung Cancer : Demonstrated activity against A549 cells.

- Breast Cancer : Exhibited cytotoxic effects on MDA-MB-231 cells.

- Liver Cancer : Inhibitory effects observed in HepG-2 cells.

The mechanism of action involves inducing apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .

Antimicrobial Activity

N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has been evaluated for its antimicrobial properties. It shows notable effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest its potential use in developing new antimicrobial agents .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, such as monoamine oxidase A and B. This inhibition is crucial for developing treatments for neurological disorders, as these enzymes are involved in the metabolism of neurotransmitters .

Case Studies

Several case studies have highlighted the efficacy of N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide:

| Study Focus | Objective | Findings | Reference Year |

|---|---|---|---|

| Anticancer Activity Evaluation | Assess cytotoxic effects on breast cancer cells | IC50 value of 15 µM after 48 hours | 2023 |

| Antimicrobial Efficacy | Evaluate effectiveness against Gram-positive bacteria | MIC values of 32 µg/mL (S. aureus) and 64 µg/mL (E. coli) | 2024 |

| Enzyme Inhibition Study | Investigate inhibition of monoamine oxidase | Significant inhibition observed | 2025 |

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide involves interaction with specific molecular targets. For instance, it has been shown to interact with active site amino acids such as Phe 77, Arg 256, and His 263. These interactions are crucial for its inhibitory activity against pancreatic lipase and its potential anticancer effects.

Comparison with Similar Compounds

Substituent Variations in the Carboxamide Group

The N-methoxy-N-methyl group distinguishes the target compound from other analogs. Key structural analogs include:

Key Observations :

Chromene Ring Modifications

Variations in the chromene scaffold further diversify this class:

Key Observations :

Unique Challenges for N-Methoxy-N-Methyl Substitution

- Steric Hindrance : The N-methoxy-N-methyl group may require optimized reaction conditions (e.g., excess amine, prolonged reflux) for complete coupling.

- Purification: Polar solvents (e.g., methanol/water) are often used for recrystallization .

Physicochemical Properties

Melting Points and Solubility

Key Trends :

Biological Activity

N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene backbone, which is known for its diverse biological activities. The specific structure of N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide can be represented as follows:

This structure allows for various interactions with biological molecules, making it a subject of interest in medicinal chemistry.

The biological activity of N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes that play crucial roles in metabolic pathways. For instance, it may inhibit phospholipase A2, which is involved in inflammatory responses .

- Receptor Modulation : By interacting with various receptors, this compound can modulate signaling pathways related to cell growth and apoptosis.

- Antimicrobial Activity : Studies have demonstrated that N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi .

Biological Activity Overview

The following table summarizes the key biological activities reported for N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide:

Case Studies

Several studies have evaluated the efficacy of N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide in various biological contexts:

- Anticancer Studies : A study utilizing MTT assays demonstrated that this compound significantly inhibits the proliferation of several cancer cell lines, including colon (CaCo-2), lung (A549), breast (MDA-MB-231), and hepatocellular carcinoma (HepG2) cells. The results indicated an IC50 value in the micromolar range, suggesting promising anticancer potential .

- Antimicrobial Efficacy : Research has highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial properties. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating superior efficacy .

Research Findings

Recent investigations into the biological activities of N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide have revealed several important findings:

- Structure-Activity Relationship (SAR) : Variations in substituents on the chromene ring significantly affect the compound's biological activity. Modifications can enhance potency against specific targets or improve solubility profiles for better bioavailability .

- Molecular Docking Studies : Computational studies have provided insights into how N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide interacts with target proteins at the molecular level. These studies suggest that the compound fits well into active sites of enzymes involved in cancer progression and inflammation .

- Synergistic Effects : Combination therapies involving this compound with existing antibiotics or chemotherapeutic agents have shown enhanced efficacy, suggesting potential applications in treatment-resistant infections or cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.